Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate
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Overview
Description
Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate typically involves the reaction of alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates with zinc enolates prepared from 1-aryl-2-bromo-2-phenylethanones . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may form hydrogen bonds with active centers of cell constituents through its functional groups, thereby interfering with normal cell processes . This interaction can lead to the modulation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate: Shares a similar tetrahydrofuran ring structure but lacks the phenyl group.
Ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate: Contains a similar core structure with variations in the substituents.
Uniqueness
Ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)tetrahydrofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22O5 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)oxolane-3-carboxylate |
InChI |
InChI=1S/C18H22O5/c1-5-22-16(20)13-14(18(3,4)23-17(13)21)11(2)15(19)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3 |
InChI Key |
SKURYGPOQFMDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(OC1=O)(C)C)C(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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